N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride
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Description
N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C16H19ClN4OS and its molecular weight is 350.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as aminopyrazoles, have been found to provide useful ligands for receptors or enzymes, such as p38mapk, and different kinases .
Mode of Action
It’s worth noting that similar compounds, such as aminopyrazoles, have been found to interact with their targets in a reversible manner . This suggests that N-(2-Amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride may also interact with its targets in a similar way, leading to changes in the activity of the target proteins.
Biochemical Pathways
Aminopyrazoles, which share structural similarities with this compound, have been found to interact with targets important for bacterial and virus infections . This suggests that this compound may also affect similar pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Similar compounds, such as aminopyrazoles, have been found to have significant therapeutic potential, particularly in the areas of anticancer and anti-inflammatory treatments .
Properties
IUPAC Name |
N-(2-amino-2-phenylethyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS.ClH/c1-10-12-8-14(22-16(12)20(2)19-10)15(21)18-9-13(17)11-6-4-3-5-7-11;/h3-8,13H,9,17H2,1-2H3,(H,18,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIICKCDSQMOZAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NCC(C3=CC=CC=C3)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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